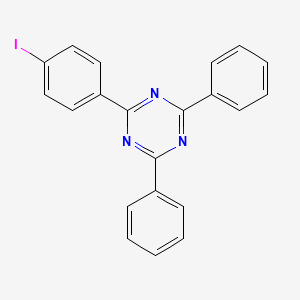

2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine

Description

Properties

Molecular Formula |

C21H14IN3 |

|---|---|

Molecular Weight |

435.3 g/mol |

IUPAC Name |

2-(4-iodophenyl)-4,6-diphenyl-1,3,5-triazine |

InChI |

InChI=1S/C21H14IN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H |

InChI Key |

KKJKXZFQUCTNQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)I)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Alkylation Method via Cyanuric Chloride Intermediate

Step 1: Formation of 2-chloro-4,6-diphenyl-1,3,5-triazine

Cyanuric chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum trichloride in an organic solvent to yield 2-chloro-4,6-diphenyl-1,3,5-triazine. This reaction typically occurs under controlled temperature (around 100°C) for extended periods (~20 hours) to ensure completion.

Step 2: Nucleophilic Substitution with 4-Iodophenyl Derivative

The 2-chloro intermediate is then subjected to nucleophilic substitution with 4-iodophenol or a related nucleophile to introduce the 4-iodophenyl moiety at the 2-position. This step can be performed without intermediate purification by raising the temperature and adding the nucleophile directly to the reaction mixture.

-

Aluminum trichloride is used as the catalyst in both steps, and solvents such as 1,2-dichlorobenzene or dichloromethane are common. The reaction is typically conducted under inert atmosphere to prevent side reactions.

-

This method offers a relatively short synthetic route with moderate to high yields and reduced waste generation by employing a one-pot strategy that minimizes catalyst usage and acidic wastewater production.

Copper-Catalyzed Cross-Coupling Reactions

-

The 2-chloro-4,6-diphenyl-1,3,5-triazine intermediate can undergo copper-catalyzed Ullmann-type coupling with 4-iodophenyl derivatives to form the target compound. Copper acetate or copper powder serves as the catalyst, with bases such as potassium carbonate or cesium carbonate facilitating the reaction.

-

The reaction is carried out in solvents like toluene, acetonitrile, or dichloromethane at temperatures ranging from 30°C to 110°C over 6 to 72 hours. Molar ratios typically involve 1:2–4:0.01–0.3 for benzaldehyde derivatives, benzamidine hydrochloride derivatives, and copper acetate, respectively.

-

The copper catalyst promotes the formation of a copper-aryl intermediate which then couples with the triazine ring, substituting the chlorine atom.

-

This method allows for diverse functional group tolerance and can be adapted to various substituted aryl iodides, including 4-iodophenyl groups, enabling structural diversity in triazine derivatives.

Comparative Data Table of Preparation Methods

In-Depth Research Findings and Notes

The alkylation method using cyanuric chloride and benzene followed by substitution with 4-iodophenol or related nucleophiles is favored for its simplicity and environmental benefits, including lower acid waste and catalyst consumption.

Copper-catalyzed coupling reactions offer a broader substrate scope, allowing the introduction of various aryl groups including the 4-iodophenyl substituent, under relatively mild conditions with good yields.

Reaction optimization studies indicate that the choice of base (potassium carbonate, sodium carbonate, or cesium carbonate) and solvent significantly affects the reaction rate and yield in copper-catalyzed methods.

Post-reaction purification typically involves flash column chromatography using silica gel and solvent systems such as dichloromethane/hexane mixtures to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce extended aromatic systems.

Scientific Research Applications

2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The triazine ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

Luminescence Efficiency

- PXSeDRZ (selenium-based): Achieves 19.5% external quantum efficiency (EQE) in OLEDs, attributed to selenium’s heavy atom effect and donor-acceptor architecture .

- Bromophenyl analog : Used in phosphorescent host materials but shows lower EQE (<15%) compared to PXSeDRZ .

- Iodophenyl derivative : Expected to exhibit stronger spin-orbit coupling than bromine but weaker than selenium. Theoretical predictions suggest EQE values between 12–18%, pending experimental validation.

Thermal and Solubility Properties

Biological Activity

2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with triazine precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Chemical shifts corresponding to aromatic protons observed |

| IR | Characteristic peaks for C=N (around 1679 cm) |

| MS | Molecular ion peak confirming molecular weight |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests against various bacterial strains showed significant inhibition of growth.

Case Study: Antimicrobial Efficacy

A study evaluated the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound possesses stronger activity against Gram-negative bacteria compared to Gram-positive strains.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. The compound was found to inhibit the production of pro-inflammatory cytokines in vitro.

Research Findings: Inhibition Studies

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages:

- Cytokine Levels : TNF-α and IL-6 levels were significantly reduced.

- IC50 Values : The IC50 for TNF-α inhibition was determined to be approximately 50 µM.

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

The compound was tested on human cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer).

Table 3: Cytotoxic Effects

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The results show that the compound has promising anticancer properties with relatively low IC50 values, indicating potent cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.